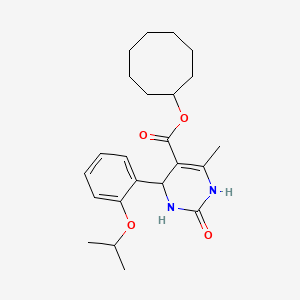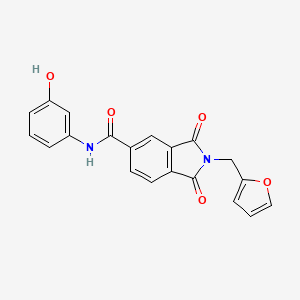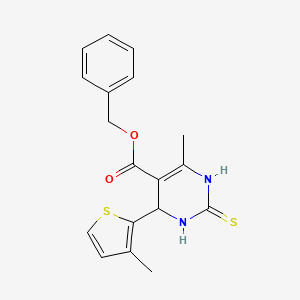![molecular formula C16H16Cl2O3 B5214398 1,4-dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5214398.png)
1,4-dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzene is a chemical compound that is commonly referred to as bisoprolol. It is a beta-blocker that is used to treat high blood pressure, heart failure, and angina. Bisoprolol works by blocking the beta receptors in the heart, which reduces the heart rate and the force of the heart's contractions. This leads to a decrease in blood pressure and an improvement in the symptoms associated with heart failure and angina.
Mécanisme D'action
Bisoprolol works by blocking the beta receptors in the heart, which reduces the heart rate and the force of the heart's contractions. This leads to a decrease in blood pressure and an improvement in the symptoms associated with heart failure and angina. Bisoprolol also has anti-arrhythmic properties, which can help to prevent abnormal heart rhythms.
Biochemical and Physiological Effects:
Bisoprolol has been shown to have a number of biochemical and physiological effects on the body. It can reduce the levels of circulating catecholamines, which are hormones that increase heart rate and blood pressure. Bisoprolol can also reduce the levels of angiotensin II, which is a hormone that constricts blood vessels and increases blood pressure. Additionally, bisoprolol can improve the function of the endothelium, which is the inner lining of blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
Bisoprolol has a number of advantages for use in lab experiments. It is a well-established drug that has been extensively studied, and its mechanism of action is well-understood. Bisoprolol is also readily available and relatively inexpensive. However, there are some limitations to its use in lab experiments. Bisoprolol can have off-target effects on other beta receptors in the body, which can complicate the interpretation of results. Additionally, bisoprolol can have variable effects depending on the individual patient, which can make it difficult to generalize results.
Orientations Futures
There are a number of future directions for research on bisoprolol. One area of interest is the use of bisoprolol in combination with other drugs for the treatment of heart failure and hypertension. Another area of interest is the development of new beta-blockers that have improved selectivity and fewer off-target effects. Additionally, there is interest in studying the effects of bisoprolol on other physiological systems, such as the immune system and the nervous system.
Méthodes De Synthèse
Bisoprolol can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis process starts with the reaction of 2-methoxyphenol with epichlorohydrin to form 3-(2-methoxyphenoxy)-1,2-epoxypropane. This intermediate is then reacted with 1,4-dichloro-2-butene to form 1,4-dichloro-2-[3-(2-methoxyphenoxy)propoxy]butane. Finally, this compound is converted to bisoprolol through a series of reactions that involve the addition of various chemical reagents.
Applications De Recherche Scientifique
Bisoprolol has been extensively studied for its use in the treatment of heart failure and hypertension. It has been shown to be effective in reducing the symptoms associated with these conditions and improving the quality of life of patients. Bisoprolol has also been studied for its use in the prevention of cardiovascular events in patients with a history of heart attack or stroke.
Propriétés
IUPAC Name |
1,4-dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2O3/c1-19-14-5-2-3-6-15(14)20-9-4-10-21-16-11-12(17)7-8-13(16)18/h2-3,5-8,11H,4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQSCEJNMOPUMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCOC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dichloro-2-[3-(2-methoxyphenoxy)propoxy]benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5214318.png)
![N-cyclopentyl-N',N'-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)succinamide](/img/structure/B5214321.png)

![7-(4-ethylphenyl)-3-methyl-4H,6H-pyrrolo[3',4':4,5][1,3]thiazolo[2,3-c][1,2,4]triazine-4,6,8(7H)-trione](/img/structure/B5214331.png)
![6-[(4-phenoxyphenyl)amino]-2-phenyl-7H-benzo[e]perimidin-7-one](/img/structure/B5214342.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methyl-3-nitrobenzamide](/img/structure/B5214350.png)
![1-[3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-4-methyl-1-oxo-2-pentanone](/img/structure/B5214358.png)



![2-benzyl-N-[2-(methylthio)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5214404.png)
![N-cyclohexyl-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5214409.png)

![2,6-bis(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5214421.png)